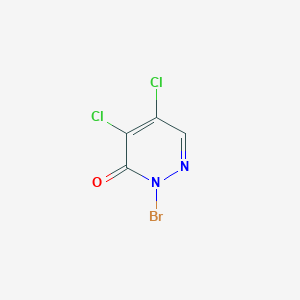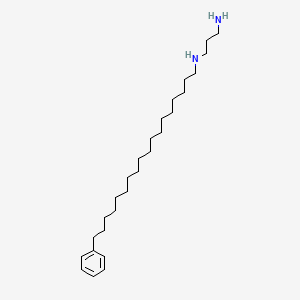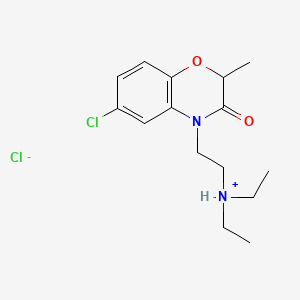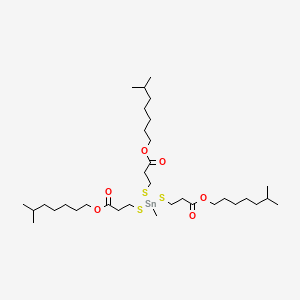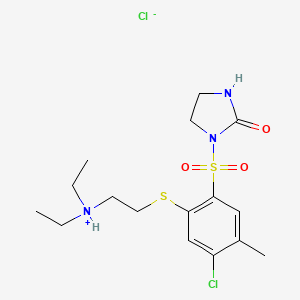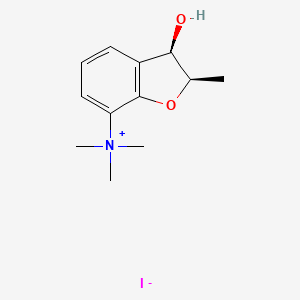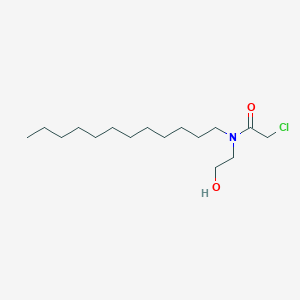
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is an organic compound with the molecular formula C16H32ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, a dodecyl chain, and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide typically involves the reaction of dodecylamine with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to form the intermediate 2-chloro-N-dodecylacetamide. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) under mild heating conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azido or thiol derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary or secondary amines.
科学的研究の応用
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties
作用機序
The mechanism of action of 2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
類似化合物との比較
Similar Compounds
2-chloro-N-dodecylacetamide: Lacks the hydroxyethyl group, making it less hydrophilic.
N-dodecyl-N-(2-hydroxyethyl)acetamide: Lacks the chloro group, affecting its reactivity in substitution reactions.
2-chloro-N-(2-hydroxyethyl)acetamide: Lacks the dodecyl chain, reducing its amphiphilic properties.
Uniqueness
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide is unique due to its combination of a chloro group, a dodecyl chain, and a hydroxyethyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
7460-31-3 |
|---|---|
分子式 |
C16H32ClNO2 |
分子量 |
305.9 g/mol |
IUPAC名 |
2-chloro-N-dodecyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-14-19)16(20)15-17/h19H,2-15H2,1H3 |
InChIキー |
GXMIUYJCVQGQQQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN(CCO)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


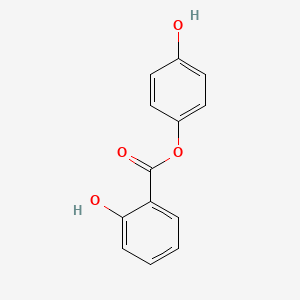
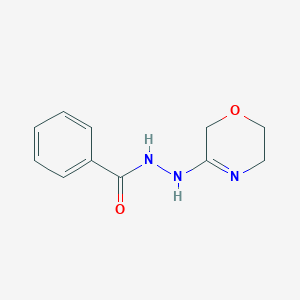
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)
